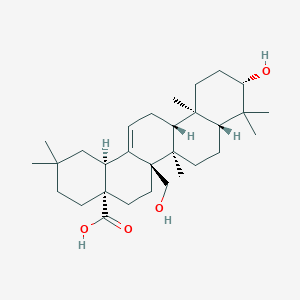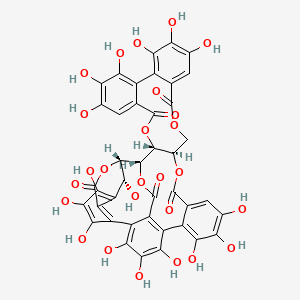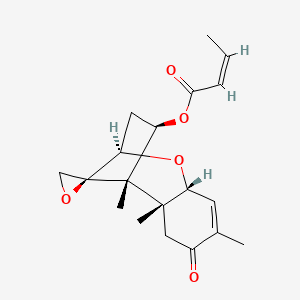
Dimethylammonium-nitrat
Übersicht
Beschreibung
Dimethylammonium nitrate, also known as Dimethylammonium nitrate, is a useful research compound. Its molecular formula is C2H8N2O3 and its molecular weight is 108.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethylammonium nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylammonium nitrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Dimethylammonium-nitrat
This compound (DMAN) ist eine vielseitige chemische Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen von DMAN, die jeweils in einem separaten Abschnitt dargestellt werden.
Synthese anorganischer Materialien: DMAN wurde als Medium bei der Synthese anorganischer Materialien, insbesondere von Nanopartikeln, eingesetzt. Die Verwendung von DMAN in tiefen eutektischen Lösungsmitteln (DES) hat gezeigt, dass der Durchsatz der Nanopartikel-Synthese deutlich gesteigert werden kann . Dies ist auf die strukturelle Inhomogenität von DES zurückzuführen, die zu einem Templating-Effekt führt, der für die Herstellung von Nanomaterialien vorteilhaft ist .
Katalyse: In der Katalyse dient DMAN als umweltfreundliche Alternative zu traditionellen Lösungsmitteln. Seine Eigenschaften erleichtern verschiedene katalytische Reaktionen, was es zu einem wertvollen Gut bei der Entwicklung neuer katalytischer Verfahren macht, die nachhaltiger und weniger umweltschädlich sind.
Organische Synthese: DMAN wird in der organischen Synthese eingesetzt, da es reaktive Zwischenprodukte stabilisieren und effiziente Reaktionswege fördern kann. Dies führt zu höheren Ausbeuten und saubereren Reaktionen, die bei der Synthese komplexer organischer Moleküle entscheidend sind.
Materialwissenschaften: Das Gebiet der Materialwissenschaften profitiert von der Anwendung von DMAN bei der Herstellung von fortschrittlichen Materialien mit einzigartigen Eigenschaften. Diese Materialien haben potenzielle Anwendungen in der Elektronik, Photonik und Energiespeichern.
Grüne Chemie: Als Bestandteil umweltfreundlicher Medien trägt DMAN zu Initiativen der Grünen Chemie bei. Sein Einsatz minimiert die Umweltbelastung chemischer Prozesse, indem Abfall reduziert und die Verwendung gefährlicher Substanzen vermieden wird.
Nachwachsende Rohstoffe: DMAN ist mit der Synthese von Mischungen verbunden, die aus natürlichen Rohstoffen gewonnen werden. Dies steht im Einklang mit dem zunehmenden Trend, nachwachsende Rohstoffe in chemischen Prozessen zu verwenden, wodurch Nachhaltigkeit gefördert und die Abhängigkeit von nicht-erneuerbaren Materialien reduziert wird .
Biokompatibilitätsstudien: Aufgrund seiner hohen Biokompatibilität wird DMAN in Studien eingesetzt, die darauf abzielen, Materialien und Substanzen zu entwickeln, die mit biologischen Systemen kompatibel sind. Dies hat Auswirkungen auf biomedizinische Anwendungen wie die Wirkstoffabgabe und die Gewebezüchtung.
Fließreaktorsynthese: Die Anwendung von DMAN in der Fließreaktorsynthese wurde untersucht, um die Effizienz der chemischen Produktion zu verbessern. Sein Einsatz in Fließreaktorsystemen kann zu einer erheblichen Steigerung der Produktionsrate chemischer Verbindungen führen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Dimethylammonium nitrate is a chemical compound that primarily targets chemical reactions and biological processes . As an amine, it has a lone electron pair on its nitrogen atoms and can accept a proton from water to form substituted ammonium ions . This property allows it to interact with various biological and chemical systems, influencing their behavior and outcomes.
Mode of Action
The mode of action of dimethylammonium nitrate is primarily through its chemical interactions . As an amine, it can accept a proton from water to form substituted ammonium ions . This interaction results in changes in the chemical environment, potentially influencing various biological and chemical processes.
Biochemical Pathways
For instance, they can participate in nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . The downstream effects of these pathways can influence a wide range of biological processes, from cellular growth to energy production.
Pharmacokinetics
It’s worth noting that amines, in general, can form salts that are soluble in water . This property could potentially enhance the bioavailability of dimethylammonium nitrate, allowing it to be more readily absorbed and distributed in biological systems.
Action Environment
The action, efficacy, and stability of dimethylammonium nitrate can be influenced by various environmental factors. For instance, the presence of water can facilitate the formation of substituted ammonium ions . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the behavior of dimethylammonium nitrate.
Biochemische Analyse
Biochemical Properties
Dimethylammonium nitrate plays a significant role in biochemical reactions, particularly in nitrogen metabolism. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed that dimethylammonium nitrate can be taken up by cells through passive diffusion, unlike its counterpart methylammonium, which requires a mediated transport process . This interaction suggests that dimethylammonium nitrate may influence the activity of transport proteins and enzymes involved in nitrogen assimilation.
Cellular Effects
Dimethylammonium nitrate affects various types of cells and cellular processes. In diatoms like Phaeodactylum tricornutum, the uptake of dimethylammonium nitrate occurs through passive diffusion, which contrasts with the active transport required for methylammonium . This passive uptake can influence cellular metabolism, particularly under conditions of nitrogen deprivation, where the rate of uptake increases. Additionally, the presence of dimethylammonium nitrate can depress the uptake of other nitrogen sources, impacting overall nitrogen metabolism and cellular function.
Molecular Mechanism
At the molecular level, dimethylammonium nitrate exerts its effects primarily through passive diffusion across cell membranes This mechanism allows it to bypass the energy-dependent transport systems that other ammonium analogs require Once inside the cell, dimethylammonium nitrate can interact with various biomolecules, potentially inhibiting or activating enzymes involved in nitrogen metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethylammonium nitrate can change over time. Studies have shown that its uptake increases under nitrogen-deprived conditions, suggesting that its stability and effectiveness may be influenced by the cellular environment . Long-term exposure to dimethylammonium nitrate can lead to alterations in cellular function, particularly in nitrogen metabolism. Detailed studies on its stability and degradation over time are limited.
Dosage Effects in Animal Models
The effects of dimethylammonium nitrate vary with different dosages in animal models. At low concentrations, it may not significantly impact cellular function, but at higher doses, it can lead to toxic effects. For instance, high doses of similar compounds have been shown to induce oxidative stress and inhibit cellular functions . Therefore, it is crucial to determine the threshold levels at which dimethylammonium nitrate becomes toxic to ensure safe usage in biochemical applications.
Metabolic Pathways
Dimethylammonium nitrate is involved in nitrogen metabolism, where it can be taken up by cells and potentially converted into other nitrogenous compounds . Its uptake is influenced by the presence of other nitrogen sources, such as ammonium, which can depress its uptake. This interaction suggests that dimethylammonium nitrate may compete with other nitrogen sources for uptake and assimilation, impacting overall metabolic flux and metabolite levels.
Transport and Distribution
Within cells, dimethylammonium nitrate is transported and distributed primarily through passive diffusion . This mode of transport allows it to accumulate in cells without the need for specific transporters or binding proteins. Its distribution within tissues and its localization in specific cellular compartments remain areas of active investigation.
Eigenschaften
IUPAC Name |
N-methylmethanamine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HNO3/c1-3-2;2-1(3)4/h3H,1-2H3;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAFYYQZWVSKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-40-3 (Parent) | |
| Record name | Dimethylammonium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047903 | |
| Record name | Dimethylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30781-73-8 | |
| Record name | Methanamine, N-methyl-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30781-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylammonium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030781738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylammonium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLAMMONIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TG5F7IC97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of dimethylammonium nitrate in nanoparticle synthesis?
A3: Dimethylammonium nitrate holds promise as a component in deep eutectic solvents (DESs) for nanoparticle synthesis. [] Its incorporation in DESs facilitates the creation of organosoluble silver nanoparticles (AgNPs) through a microwave-assisted reduction route. [] Furthermore, dimethylammonium nitrate-polyol DESs show potential for high-volume colloidal metal nanocrystal production, even in continuous flow setups. []
Q2: How does dimethylammonium nitrate interact with montmorillonite in the context of polyethylene (PE) nanocomposites?
A4: Dimethylammonium nitrate can be used to modify montmorillonite (MMT) to create organic MMT (OMMT). Specifically, (2-hydroxylethyl) octadecyl dimethylammonium nitrate can be ion-exchanged with cations in MMT, forming OH-C18-MMT. [] This modification influences the environment of catalyst species within the MMT interlayer, impacting the catalytic activity of the resulting PE/OMMT nanocomposites. []
Q3: What are the analytical techniques used to characterize dimethylammonium nitrate?
A5: Structural characterization of dimethylammonium nitrate often involves techniques like X-ray crystallography. [] This technique reveals that the compound consists of discrete dimethylammonium cations and nitrate anions connected through N—H⋯O hydrogen bonds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)


![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)



![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)

![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)



